Octadecanoic-18,18,18-d3 acid
Overview
Description
Octadecanoic-18,18,18-D3 acid, also known as Stearic acid-18,18,18-d3, 18,18,18-Trideuterostearic acid, [18,18,18-d3]-Stearic acid, is a product in the category of Stable Isotope Labeled (SIL) Lipids . It has a molecular formula of C18H33D3O2 and a molecular weight of 287.5 .
Molecular Structure Analysis
The molecular structure of Octadecanoic-18,18,18-d3 acid is represented by the linear formula CD3(CH2)16CO2H . The InChI representation is InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3 .Physical And Chemical Properties Analysis
Octadecanoic-18,18,18-d3 acid is a solid at room temperature . It has a molecular weight of 287.50 .Scientific Research Applications
HREELS Studies of Selectively Deuterated Films
Monolayers of Octadecanoic-18,18,18-d3 acid prepared via the Langmuir-Blodgett technique were utilized as model systems for investigating the interaction mechanisms between slow electrons and organic thin films in high-resolution electron-energy-loss spectroscopy (HREELS). The oriented molecules with their deuterated methyl-group towards the air and carboxylate group towards the substrate offered insights into the interaction mechanisms and the varying information depth based on the primary energy of electrons. This study highlighted the importance of Octadecanoic-18,18,18-d3 acid in understanding the electron interaction with organic films (Schreck et al., 1990).
Ion−Surface Collisions with Langmuir−Blodgett Films
Langmuir−Blodgett films prepared from Octadecanoic-18,18,18-d3 acid were used as target surfaces for studying hyperthermal ion−surface collisions. The research focused on the efficiency of energy and electron transfer during low-energy polyatomic ion−surface collisions, emphasizing the impact of the outermost surface group on the collision outcomes. This application underscores the compound's role in understanding the dynamics of ion−surface interactions (Gu et al., 1999).
Catalytic Production of 1-Octadecanol from Octadecanoic Acid
Investigating the catalytic hydrogenation of Octadecanoic acid to 1-Octadecanol in a liquid-phase trickle-bed reactor using a Ni/Co/Mo sulfide catalyst, this study shed light on the conversion processes and the influence of various reaction parameters. The findings are significant for applications ranging from lubricants to perfumes, demonstrating the compound's versatility in chemical transformations (Potts et al., 2014).
Thermal Analysis of Octadecanoic Acid and Its Salts
Octadecanoic acid was analyzed as a model compound for understanding the decomposition behaviors of carboxylate groups in low-rank coals. This research provided insights into the thermal stability and decomposition products of octadecanoate salts, highlighting the compound's application in studying thermal degradation processes (Rogers, 1984).
Oxidation of Octadecanol to Octadecanoic Acid
The oxidation of Octadecanol to Octadecanoic acid catalyzed by (NH4)3P2Mo18O62 with hydrogen peroxide as an oxidant demonstrated the compound's utility in organic synthesis processes. This study highlighted optimal conditions for the reaction and the catalyst's reusability, offering valuable information for chemical synthesis applications (Xu Changlong, 2010).
properties
IUPAC Name |
18,18,18-trideuteriooctadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583972 | |
Record name | (18,18,18-~2~H_3_)Octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecanoic-18,18,18-d3 acid | |
CAS RN |
62163-39-7 | |
Record name | (18,18,18-~2~H_3_)Octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62163-39-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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